bromomethyl(triphenyl)phosphanium;hydrobromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromomethyl(triphenyl)phosphanium;hydrobromide can be synthesized by reacting triphenylphosphine with bromomethane. The reaction typically takes place in an inert atmosphere at room temperature. The product is then purified by recrystallization from solvents such as dichloromethane, ethyl acetate, and petroleum ether .
Industrial Production Methods
In an industrial setting, the synthesis of this compound involves the same basic reaction but on a larger scale. The reactants are combined in large reactors, and the product is purified using industrial-scale recrystallization techniques. The yield of this reaction is typically high, making it a cost-effective method for producing the compound .
Chemical Reactions Analysis
Types of Reactions
Bromomethyl(triphenyl)phosphanium;hydrobromide primarily undergoes substitution reactions. It is commonly used in the Wittig reaction to form alkenes from aldehydes and ketones. The compound can also participate in other types of substitution reactions, such as nucleophilic substitution .
Common Reagents and Conditions
The Wittig reaction involving this compound typically requires a strong base, such as sodium amide or potassium tert-butoxide, to generate the ylide intermediate. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Major Products
The major products of reactions involving this compound are alkenes. In the Wittig reaction, the compound reacts with aldehydes or ketones to form the corresponding alkenes .
Scientific Research Applications
Bromomethyl(triphenyl)phosphanium;hydrobromide has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of alkenes via the Wittig reaction.
Medicine: It is involved in the synthesis of vitamin D analogs with anticancer activity.
Industry: This compound is used in the production of insecticidal pyrethroids and other industrial chemicals.
Mechanism of Action
The mechanism of action of bromomethyl(triphenyl)phosphanium;hydrobromide in the Wittig reaction involves the formation of a phosphonium ylide intermediate. This ylide then reacts with an aldehyde or ketone to form a betaine intermediate, which subsequently undergoes a [2+2] cycloaddition to form an oxaphosphetane intermediate. The oxaphosphetane then decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct .
Comparison with Similar Compounds
Bromomethyl(triphenyl)phosphanium;hydrobromide is similar to other phosphonium salts used in the Wittig reaction, such as methyltriphenylphosphonium bromide and ethyltriphenylphosphonium bromide. this compound is unique in its ability to form stable ylides that are highly reactive in the Wittig reaction .
List of Similar Compounds
- Methyltriphenylphosphonium bromide
- Ethyltriphenylphosphonium bromide
- (Methoxymethyl)triphenylphosphonium chloride
Properties
Molecular Formula |
C19H18Br2P+ |
---|---|
Molecular Weight |
437.1 g/mol |
IUPAC Name |
bromomethyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C19H17BrP.BrH/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1; |
InChI Key |
YFTMLUSIDVFTKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CBr)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origin of Product |
United States |
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